molecular formula C19H29N3O4 B5305857 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

カタログ番号 B5305857
分子量: 363.5 g/mol
InChIキー: JJBPWIWKYHUPTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DPI or Diprotin A and is known for its ability to inhibit dipeptidyl peptidase IV (DPP-IV) activity. DPP-IV is an enzyme that is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. DPI has been found to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.

作用機序

DPI exerts its effects by inhibiting the activity of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide activity, DPI increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glucose homeostasis and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, DPI has been found to have other biochemical and physiological effects. Studies have shown that DPI can reduce inflammation and oxidative stress, improve lipid metabolism, and enhance mitochondrial function. These effects may contribute to the therapeutic potential of DPI in the treatment of metabolic and inflammatory diseases.

実験室実験の利点と制限

One of the major advantages of using DPI in lab experiments is its specificity for 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition. This allows researchers to study the effects of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition on glucose homeostasis and other physiological processes without the confounding effects of other compounds. However, one limitation of using DPI is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for research on DPI and its potential therapeutic applications. One area of interest is the development of DPI analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of the effects of DPI on other physiological processes beyond glucose homeostasis, such as inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of DPI in human clinical trials.

合成法

The synthesis of DPI involves the reaction of N-isopropyl-N-methylacetamide with 2,4-dimethoxybenzyl bromide in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with piperazine and trifluoroacetic acid to obtain the final product, 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide.

科学的研究の応用

DPI has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that DPI can increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels in animal models of diabetes. In addition, DPI has been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in the treatment of inflammatory diseases.

特性

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13(2)21(3)18(23)11-16-19(24)20-8-9-22(16)12-14-6-7-15(25-4)10-17(14)26-5/h6-7,10,13,16H,8-9,11-12H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPWIWKYHUPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。